Deschloro ticlopidine

説明

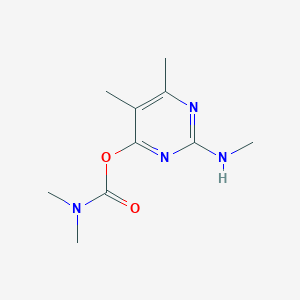

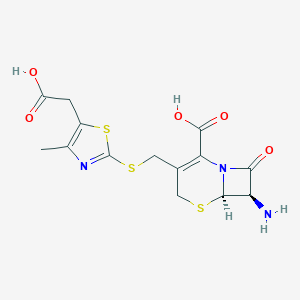

Deschloro Ticlopidine is a variant of Ticlopidine, which is an effective inhibitor of platelet aggregation . It is a prodrug that is metabolized to an active form, which blocks the ADP receptor involved in GPIIb/IIIa receptor activation leading to platelet aggregation .

Synthesis Analysis

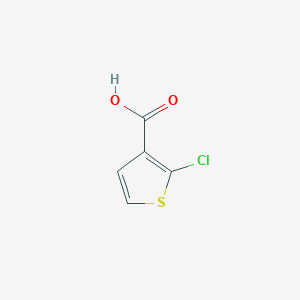

A promising novel five-step synthetic approach for synthesizing Ticlopidine has been developed. This method provides Ticlopidine in 60% overall yield from readily available starting material viz. thiophene . An extensive structure-activity relationship (SAR) analysis of Ticlopidine derivatives and analogs as CD39 inhibitors has been performed .Molecular Structure Analysis

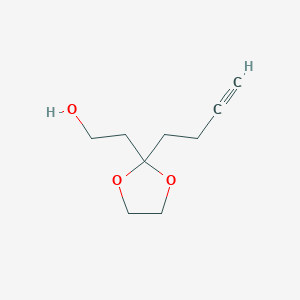

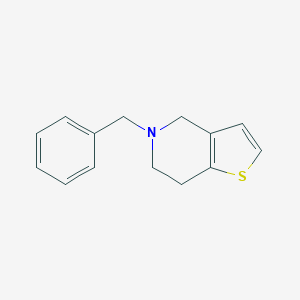

Deschloro Ticlopidine has a molecular formula of C14H15NS . It contains a total of 33 bonds; 18 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), and 1 Thiophene .Chemical Reactions Analysis

Ticlopidine, for platelet inhibition, has to undergo oxidative ring-opening by cytochrome P450 enzymes. The resulting thiol reacts with a cysteine residue of the purinergic P2Y12 receptor on thrombocytes resulting in covalent receptor blockade .Physical And Chemical Properties Analysis

Deschloro Ticlopidine contains total 33 bond(s); 18 non-H bond(s), 11 multiple bond(s), 2 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic) and 1 Thiophene(s) .科学的研究の応用

Pharmacological Profile and Clinical Efficacy

Deschloro ticlopidine, a derivative of ticlopidine, shares similar pharmacodynamic and pharmacokinetic properties with its parent compound, indicating its potential in managing platelet-dependent disorders. Ticlopidine itself is known to inhibit platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), and improves abnormalities in platelet function seen in patients with cerebrovascular disease, peripheral arterial disease, and ischemic heart disease (McTavish, Faulds, & Goa, 1990). This suggests that deschloro ticlopidine may also possess similar clinical applications, particularly in reducing the incidence of thrombotic events in high-risk patient groups.

Role in Stroke and Ischemic Events

Evidence suggests ticlopidine's efficacy in reducing the risk of stroke and myocardial infarction, superior to placebo and aspirin in certain patient cohorts (Noble & Goa, 1996). Given the pharmacological similarities, deschloro ticlopidine might offer benefits in preventing cerebrovascular and cardiovascular events, meriting further investigation into its application in these areas.

Comparative Efficacy with Other Antiplatelet Agents

Clopidogrel, another thienopyridine derivative, and ticagrelor, a cyclopentyltriazolopyrimidine, have been established as effective therapies in patients with stroke and during stenting in coronary artery disease (Gurbel et al., 1999; Danielak et al., 2018). Deschloro ticlopidine's potential for a safer profile or more effective antiplatelet action compared to these agents could be an area of significant research interest, possibly leading to its application in more specialized or broader therapeutic contexts.

Pharmacogenetics and Personalized Medicine

Investigation into the personalization of antiplatelet therapy with ticagrelor highlights the potential for pharmacogenetic and pharmacometabonomic approaches to predict treatment outcomes (Akkaif et al., 2020). Given the genetic and metabolic factors affecting drug response, similar strategies could be applied to deschloro ticlopidine, aiming for optimized patient-specific treatment plans and improving therapeutic efficacy and safety.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPPGBJHJWFJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203649 | |

| Record name | Deschloro ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deschloro ticlopidine | |

CAS RN |

55142-78-4 | |

| Record name | Deschloro ticlopidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschloro ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCHLORO TICLOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M52XJ51O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。